molecular formula C11H10N2O2S B1411872 6-Phenylpyridine-3-sulfonic acid amide CAS No. 2035053-36-0

6-Phenylpyridine-3-sulfonic acid amide

Cat. No. B1411872
CAS RN: 2035053-36-0
M. Wt: 234.28 g/mol
InChI Key: SVOMGNYZKJFONI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Phenylpyridine-3-sulfonic acid amide can be achieved through several methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another approach to amide synthesis involves the use of B (OCH2CF3)3, which is an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1 H NMR, 13 C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .


Chemical Reactions Analysis

Pyridine, the core structure of this compound, is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Due to its basic nature, it can form stable salts when treated with stronger acids or alkyl halides . In addition, it can be used to neutralize some acids produced in chemical reactions .

Scientific Research Applications

Catalysis and Bond Formation

6-Phenylpyridine-3-sulfonic acid amide plays a role in catalytic processes and bond formation. For instance, it's involved in Brønsted acid-catalyzed imine amidation, where simple Brønsted acids like phenyl phosphinic acid are used as catalysts, providing high yields of aminal products. These reactions have shown excellent yields and enantioselectivities, up to 99% ee, particularly when using sulfonamides as nucleophiles (Rowland et al., 2005). Additionally, research highlights the application of this compound derivatives in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, facilitated by metal-free photoredox strategies. This process, involving the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, leads to functionalized alkynes. The methodology is praised for its scalability, broad substrate scope, high chemoselectivity, and mild conditions, demonstrating its versatility in synthesizing complex molecular scaffolds (Ociepa et al., 2018).

Organic Synthesis and Chemical Reactions

The compound is significant in organic synthesis, particularly in the formation of biphenyl sulfonic acid ligands, which are utilized for catalytic C-N cross-coupling of aryl halides with anilines and secondary amines. This method offers notable improvements in the removal of palladium compared to state-of-the-art methods (Wittel et al., 2018). Furthermore, this compound and its derivatives are involved in the catalytic meta sulfonation of 2-phenylpyridines, a process that yields a sulfone at the position meta to the chelating group in the presence of (arene)ruthenium(II) complexes and sulfonyl chlorides. This catalytic process is noted for providing atypical regioselectivity in chelation-assisted cyclometalation reactions (Saidi et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for the research and application of 6-Phenylpyridine-3-sulfonic acid amide could involve the development of more robust and eco-friendly methods for the synthesis of substituted pyridines with diverse functional groups . The application of these methodologies could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Phenylpyridine-3-sulfonic acid amide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide . This interaction is significant as it modulates the levels of endocannabinoids, which are involved in various physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the endocannabinoid system, which plays a critical role in modulating both peripheral and central nervous system functions . This modulation can lead to changes in synaptic transmission, neurodevelopment, inflammation, and pain perception.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with FAAH, for example, results in the inhibition of the enzyme’s activity, thereby increasing the levels of endocannabinoids . This inhibition can have downstream effects on various physiological processes, including pain modulation and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of FAAH by this compound leads to sustained increases in endocannabinoid levels, which can have prolonged effects on cellular processes . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound’s inhibition of FAAH is dose-dependent, with higher doses leading to more pronounced effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with FAAH, for example, affects the metabolism of endocannabinoids, leading to changes in their levels and activity . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, for example, can influence its interaction with enzymes and other biomolecules, thereby modulating its effects on cellular processes.

properties

IUPAC Name

6-phenylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMGNYZKJFONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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